Azathioprine

Descripción

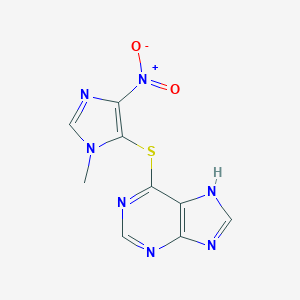

Structure

3D Structure

Propiedades

IUPAC Name |

6-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N7O2S/c1-15-4-14-7(16(17)18)9(15)19-8-5-6(11-2-10-5)12-3-13-8/h2-4H,1H3,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEKQMALGUDUQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1SC2=NC=NC3=C2NC=N3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N7O2S | |

| Record name | AZATHIOPRINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19837 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55774-33-9 (hydrochloride salt) | |

| Record name | Azathioprine [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4020119 | |

| Record name | Azathioprine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Azathioprine appears as pale yellow crystals or yellowish powder. Decomposes at 243-244 °C. Used for the treatment of rheumatoid arthritis. A known carcinogen., Solid | |

| Record name | AZATHIOPRINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19837 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Azathioprine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>41.6 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 73 °F (NTP, 1992), Insoluble, Very slightly soluble in ethanol and chloroform; sparingly soluble in dilute mineral acids; soluble in dilute alkali solutions, Insoluble in water, 1.07e+00 g/L | |

| Record name | SID26670994 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | AZATHIOPRINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19837 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Azathioprine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00993 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZATHIOPRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7084 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Azathioprine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Pale yellow crystals from 50% aq acetone | |

CAS No. |

446-86-6 | |

| Record name | AZATHIOPRINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19837 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Azathioprine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azathioprine [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azathioprine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00993 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | azathioprine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | azathioprine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azathioprine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azathioprine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZATHIOPRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRK240IY2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AZATHIOPRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7084 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Azathioprine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

469 to 471 °F (decomposes) (NTP, 1992), dec 243-244 °C, 243.5 °C | |

| Record name | AZATHIOPRINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19837 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Azathioprine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00993 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZATHIOPRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7084 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Azathioprine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Genesis of a Groundbreaking Immunosuppressant: A Technical History of Azathioprine's Discovery and Synthesis

An in-depth guide for researchers, scientists, and drug development professionals on the origins and development of a cornerstone immunosuppressive agent.

Introduction

Azathioprine, a drug that fundamentally reshaped the landscape of organ transplantation and the management of autoimmune diseases, represents a triumph of rational drug design. Its discovery was not a matter of serendipity but the result of a targeted approach to interfere with nucleic acid metabolism. This technical guide delves into the history of this compound's discovery and synthesis, providing a detailed overview of the key scientific milestones, experimental methodologies, and the elucidation of its mechanism of action.

The Dawn of a New Therapeutic Strategy: Discovery and Rationale

The story of this compound begins with the pioneering work of George Hitchings and Gertrude Elion at the pharmaceutical company Burroughs Wellcome.[1][2] Their research in the 1940s and 50s was centered on the principle of "rational drug design," a novel approach at the time that aimed to create drugs by understanding the metabolic pathways of cells and designing molecules to interfere with them.[3] Hitchings and Elion focused on purine metabolism, hypothesizing that they could halt the rapid proliferation of cancer cells and microorganisms by creating antimetabolites that would block the synthesis of DNA and RNA.[3][4]

This line of inquiry led to the synthesis of two crucial compounds, diaminopurine and thioguanine, which demonstrated the ability to induce remission in leukemia patients by interfering with the formation of leukemia cells. A significant breakthrough came with the synthesis of 6-mercaptopurine (6-MP) in 1951, a purine analogue that proved effective in treating childhood leukemia.

However, 6-MP had its limitations, including rapid metabolism in the body. This prompted Hitchings and Elion to develop a prodrug—a compound that is converted into the active drug within the body. Their goal was to create a molecule that would protect 6-MP from rapid degradation, thereby enhancing its therapeutic efficacy and potentially reducing its toxicity. This effort culminated in the synthesis of this compound in 1957, initially designated as BW 57-322. This compound was designed by adding an imidazole ring to 6-MP, which shields the sulfhydryl group from rapid methylation.

While initially developed as a chemotherapy agent, the immunosuppressive potential of this class of compounds was soon uncovered. In 1958, Robert Schwartz, in collaboration with William Dameshek, conducted seminal experiments demonstrating that 6-MP could profoundly suppress the antibody response in rabbits, hinting at its potential to modulate the immune system. This discovery laid the groundwork for a new therapeutic application.

The pivotal moment for this compound's use in transplantation came through the work of British surgeon Sir Roy Calne. Intrigued by the immunosuppressive findings, Calne began experimenting with 6-MP in dog kidney transplant models and found it could prevent organ rejection. When Elion suggested he investigate the newly synthesized this compound, Calne discovered it to be a superior agent, offering a better therapeutic index than 6-MP. This led to the first successful human kidney transplants using a combination of this compound and prednisone in the early 1960s, a regimen that would become the standard of care for decades.

Chemical Synthesis of this compound

The synthesis of this compound involves the coupling of 6-mercaptopurine with a substituted imidazole. The general procedure, as gleaned from patent literature, involves the reaction of 6-mercaptopurine with 5-chloro-1-methyl-4-nitroimidazole in a basic aqueous solution.

Experimental Protocol: General Synthesis of this compound

The following is a generalized protocol based on described synthesis methods:

-

Preparation of the Reaction Mixture: An aqueous solution of a weak base, such as sodium bicarbonate, is prepared. 6-mercaptopurine is then dissolved in this solution.

-

Addition of the Imidazole Derivative: 5-chloro-1-methyl-4-nitroimidazole is added to the solution containing 6-mercaptopurine. The molar ratio of the imidazole derivative to 6-mercaptopurine is typically in the range of 1:1 to 1:1.1.

-

Reaction Conditions: The reaction mixture is heated, often to boiling, and maintained at a pH between 7.5 and 8 for a period of 1 to 4 hours.

-

Isolation and Purification: After the reaction is complete, the solution is cooled. The pH is then adjusted to 5-6 with a dilute acid, such as acetic acid, which causes the this compound product to precipitate. The precipitate is collected by filtration, washed, and can be further purified by recrystallization.

Caption: Chemical synthesis of this compound.

Mechanism of Action: From Prodrug to Active Metabolites

This compound itself is an inactive prodrug. Its therapeutic effects are mediated through its conversion to 6-mercaptopurine (6-MP) and subsequent metabolism into active cytotoxic thioguanine nucleotides (TGNs).

Experimental Protocol: Elucidation of Immunosuppressive Action (Conceptual)

The foundational experiments by Robert Schwartz that revealed the immunosuppressive properties of 6-MP involved the following conceptual steps:

-

Animal Model: Rabbits were used as the experimental model.

-

Antigen Challenge: A specific antigen, such as bovine serum albumin (BSA), was administered to the rabbits to elicit an immune response.

-

Drug Administration: A cohort of these rabbits was treated with 6-mercaptopurine concurrently with the antigen challenge.

-

Antibody Titer Measurement: The levels of antibodies against the administered antigen were measured in both the 6-MP treated and control groups.

-

Observation: The rabbits treated with 6-MP showed a significantly suppressed antibody production compared to the control group, demonstrating the immunosuppressive effect of the drug.

The metabolic fate of this compound is complex and involves several enzymatic pathways:

-

Conversion to 6-MP: In the body, this compound is non-enzymatically cleaved, primarily by glutathione, to yield 6-mercaptopurine.

-

Metabolic Pathways of 6-MP: Once formed, 6-MP is subject to three competing enzymatic pathways:

-

Catabolism by Xanthine Oxidase (XO): A significant portion of 6-MP is oxidized by XO to form the inactive metabolite 6-thiouric acid.

-

S-methylation by Thiopurine S-methyltransferase (TPMT): TPMT methylates 6-MP to form 6-methylmercaptopurine (6-MMP), another inactive metabolite. The activity of TPMT is subject to genetic polymorphism, which can significantly impact drug efficacy and toxicity.

-

Anabolism to Thioguanine Nucleotides (TGNs): The therapeutic effects of this compound are mediated through the conversion of 6-MP into active 6-thioguanine nucleotides (6-TGNs) via a series of enzymatic steps initiated by hypoxanthine-guanine phosphoribosyltransferase (HPRT).

-

These active 6-TGNs, including 6-thioguanosine triphosphate, are structurally similar to endogenous purine nucleotides. They exert their cytotoxic and immunosuppressive effects through several mechanisms:

-

Inhibition of de novo Purine Synthesis: 6-TGNs inhibit multiple steps in the purine synthesis pathway, leading to a depletion of the building blocks for DNA and RNA. This disproportionately affects rapidly proliferating cells like lymphocytes.

-

Incorporation into Nucleic Acids: 6-TGNs can be incorporated into DNA and RNA, leading to strand breaks and apoptosis.

-

Induction of T-Cell Apoptosis via Rac1 Inhibition: A more recently elucidated mechanism involves the binding of a 6-TGN metabolite, 6-thioguanosine triphosphate, to the small GTPase Rac1. This inhibits the CD28 co-stimulatory pathway in T-lymphocytes, leading to apoptosis of activated T-cells.

Caption: this compound's metabolic pathway and mechanism of action.

Early Clinical Applications and Quantitative Data

The introduction of this compound into clinical practice revolutionized organ transplantation. The initial dosages were determined through early clinical experience.

| Clinical Application | Initial Dosage Regimen | Reference |

| Renal Transplant Rejection | 3 to 5 mg/kg daily, beginning at the time of transplantation. | |

| Maintenance dose: 1 to 3 mg/kg daily. | ||

| Rheumatoid Arthritis | 1.0 mg/kg daily (50 to 100 mg), as a single dose or divided into two doses. | |

| Maximum dose: 2.5 mg/kg per day. |

Early clinical trials in kidney transplantation demonstrated the efficacy of this compound, in combination with corticosteroids, in preventing graft rejection. This combination therapy significantly improved one-year kidney graft survival rates to around 60% for deceased donor transplants in the 1960s. While newer immunosuppressants have since been developed, this compound remains an important therapeutic option in certain clinical contexts due to its long history of use and cost-effectiveness.

Conclusion

The discovery and development of this compound stand as a landmark achievement in pharmacology and medicine. Born from a rational and systematic approach to drug design, it transformed the treatment of leukemia, autoimmune diseases, and, most profoundly, made organ transplantation a viable life-saving procedure. The elucidation of its complex metabolic pathways and mechanisms of action has not only optimized its clinical use but has also provided deeper insights into the intricacies of the immune system. The story of this compound is a testament to the power of fundamental scientific inquiry in addressing critical medical needs.

References

- 1. A modern Cosmas and Damian: Sir Roy Calne and Thomas Starzl receive the 2012 Lasker~Debakey Clinical Medical Research Award - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimizing therapy with 6-mercaptopurine and this compound: to measure or not to measure? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In memoriam: Professor Sir Roy Yorke Calne, MB, FRCS, FRS, FRCSC, Dec. 30, 1930, to Jan. 6, 2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. THE EFFECT OF 6-MERCAPTOPURINE ON PRIMARY AND SECONDARY IMMUNE RESPONSES - PMC [pmc.ncbi.nlm.nih.gov]

chemical structure and properties of azathioprine

An In-depth Technical Guide to the Chemical Structure and Properties of Azathioprine

Chemical and Physical Properties

This compound is a synthetic purine analogue, functioning as an immunosuppressive antimetabolite.[1] It is an imidazolyl derivative of 6-mercaptopurine (6-MP) and shares many of its biological effects.[1][2] Chemically, it is identified as 6-[(1-Methyl-4-nitro-1H-imidazol-5-yl)thio]-1H-purine.[2][3] The substance appears as pale yellow crystals or a yellowish powder. It is a prodrug that is converted in the body to its active metabolites, primarily 6-mercaptopurine.

Data Presentation: Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 6-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-7H-purine | |

| CAS Number | 446-86-6 | |

| Molecular Formula | C₉H₇N₇O₂S | |

| Molecular Weight | 277.27 g/mol | |

| Appearance | Pale yellow solid/crystals | |

| Melting Point | 238–245 °C (decomposes) | |

| Solubility | - Practically insoluble in water- Slightly soluble in ethanol and chloroform- Soluble in alkaline aqueous solutions (e.g., dilute sodium hydroxide)- Soluble in DMSO and dimethylformamide | |

| pKa | 7.87 - 8.2 |

Mechanism of Action

This compound is a prodrug with no intrinsic activity; its immunosuppressive effects are mediated by its metabolites. Upon administration, this compound is cleaved, primarily non-enzymatically by glutathione and other sulfhydryl compounds, into 6-mercaptopurine (6-MP) and a methylnitroimidazole moiety. The therapeutic activity of this compound stems from the subsequent metabolic conversion of 6-MP into thioguanine nucleotides (TGNs).

The primary mechanisms of action are:

-

Inhibition of de novo Purine Synthesis : The 6-MP metabolite, thioinosine 5'-monophosphate (TIMP), inhibits several enzymes in the de novo purine synthesis pathway, particularly amidophosphoribosyltransferase, the first committed step. This blockade halts the production of adenosine monophosphate (AMP) and guanosine monophosphate (GMP), which are essential for DNA and RNA synthesis. Rapidly proliferating cells, such as lymphocytes, are highly dependent on this pathway and are therefore strongly affected.

-

Incorporation into Nucleic Acids : TIMP is further metabolized to thioguanosine triphosphate (TGTP) and thiodeoxyguanosine triphosphate (dTGTP). These fraudulent nucleotides are incorporated into RNA and DNA, respectively, leading to disruption of nucleic acid structure and function, cell cycle arrest, and ultimately, apoptosis.

-

Induction of T-Cell Apoptosis via Rac1 Inhibition : A key mechanism involves the modulation of T-cell signaling. The active metabolite 6-thioguanine triphosphate (6-ThioGTP) binds to the small GTPase, Rac1, a critical component of the CD28 co-stimulatory signaling pathway in T-lymphocytes. This binding inhibits Rac1 activation, which in turn blocks downstream signaling cascades involving MEK, NF-κB, and the anti-apoptotic protein Bcl-xL. This effectively converts a co-stimulatory survival signal into an apoptotic signal, leading to the programmed cell death of activated T-cells.

Caption: Logical workflow of this compound's conversion and subsequent mechanisms of action.

Metabolic Pathways

The metabolism of this compound is complex, involving competing enzymatic pathways that determine the balance between therapeutic efficacy and toxicity. After its initial conversion to 6-MP, the metabolic fate is governed by three key enzymes.

Key Enzymes and Metabolites

| Enzyme | Abbreviation | Function | Metabolite(s) Produced | Clinical Relevance |

| Thiopurine S-methyltransferase | TPMT | Catalyzes the S-methylation of 6-MP and other thiopurine intermediates, leading to inactive metabolites. | 6-methylmercaptopurine (6-MMP) | Genetic polymorphism leads to variable enzyme activity, affecting toxicity risk (myelosuppression). |

| Xanthine Oxidase | XO | Oxidizes 6-MP to an inactive metabolite that is excreted. | 6-thiouric acid (6-TUA) | Inhibition by allopurinol increases 6-MP levels, enhancing both efficacy and toxicity. |

| Hypoxanthine-guanine phosphoribosyltransferase | HPRT | Anabolic "salvage" pathway that converts 6-MP into thioinosine monophosphate (TIMP), the precursor to active TGNs. | Thioinosine monophosphate (TIMP) -> 6-thioguanine nucleotides (6-TGNs) | This is the primary pathway for the formation of the therapeutically active metabolites. |

The interplay between these enzymes is critical. High TPMT activity can shunt 6-MP towards the inactive 6-MMP, potentially reducing the formation of active 6-TGNs and leading to therapeutic resistance. Conversely, low or deficient TPMT activity directs more 6-MP down the HPRT pathway, increasing 6-TGN levels and the risk of severe, life-threatening myelosuppression.

Caption: The metabolic conversion of this compound into active and inactive metabolites.

Pharmacodynamics and Pharmacogenetics

The primary pharmacodynamic effect of this compound is immunosuppression, achieved by reducing the number and function of circulating T- and B-lymphocytes. The cytotoxic effects are most pronounced on actively replicating cells, explaining its relative specificity for the lymphocyte populations undergoing clonal expansion after antigen presentation. As previously described, the inhibition of Rac1 in activated T-cells is a key pharmacodynamic mechanism that contributes to its efficacy in autoimmune diseases and transplant rejection.

Pharmacogenetics, specifically variations in the TPMT gene, profoundly influence this compound's pharmacodynamics. Individuals who are homozygous deficient for TPMT (approx. 0.3% of the population) have a very high risk of severe toxicity due to the accumulation of 6-TGNs. Heterozygous individuals (approx. 11%) have intermediate enzyme activity and may also require dose adjustments. Therefore, TPMT genotyping or phenotyping is often recommended before initiating therapy.

Caption: this compound metabolite (6-ThioGTP) inhibits Rac1, blocking T-cell co-stimulation.

Pharmacokinetic Properties

This compound is well-absorbed following oral administration. Due to its extensive and rapid metabolism, plasma levels of the parent drug are low and do not correlate well with clinical effects. The therapeutic and toxic effects are more closely related to the intracellular concentrations of thiopurine nucleotide metabolites in tissues.

| Parameter | Value | Reference(s) |

| Bioavailability | Well absorbed orally | |

| Time to Peak (Tmax) | 1-2 hours (for parent drug/metabolites) | |

| Protein Binding | ~30% | |

| Metabolism | Hepatic and intracellular conversion to 6-MP and subsequent metabolites | |

| Elimination Half-life | ~5 hours (decay rate for all ³⁵S-containing metabolites) | |

| Excretion | Primarily renal, as inactive metabolites (e.g., 6-thiouric acid) |

Experimental Protocols

Protocol: Determination of this compound Metabolites by HPLC-UV

This protocol outlines a high-performance liquid chromatography (HPLC) method with UV detection for the simultaneous quantification of the key metabolites 6-thioguanine (hydrolyzed from 6-TGNs) and 6-methylmercaptopurine (hydrolyzed from 6-MMPr) in red blood cells.

1. Sample Preparation (Erythrocyte Lysate): a. Collect whole blood in EDTA tubes. b. Isolate red blood cells (RBCs) by centrifugation and removal of plasma and buffy coat. c. Lyse the RBCs with a suitable lysing agent. d. To the lysate, add dithiothreitol (DTT) to protect the sulfhydryl groups of the metabolites. e. Add an internal standard (e.g., 5-bromouracil). f. Precipitate proteins and hydrolyze the nucleotide metabolites to their base forms (6-TG and 6-MMP) by adding perchloric acid. g. Centrifuge to pellet the precipitated protein and collect the supernatant for analysis.

2. Chromatographic Conditions: a. HPLC System: A standard HPLC system with a tunable UV detector. b. Column: Waters Cortecs C18 column (2.1 × 150 mm, 2.7 µm) or equivalent reverse-phase column. c. Mobile Phase: A linear gradient using: i. Solvent A: Water with 0.01 mol/L ammonium acetate and 0.2% acetic acid. ii. Solvent B: Methanol. d. Flow Rate: 0.45 mL/min. e. Detection Wavelengths: i. 340 nm for 6-thioguanine (6-TG). ii. 303 nm for 6-methylmercaptopurine (6-MMP). f. Run Time: Approximately 5.5 - 10 minutes.

3. Quantification: a. Prepare calibration curves using standards of known concentrations for 6-TG (e.g., 0.15 to 15 µmol/L) and 6-MMP (e.g., 1 to 100 µmol/L). b. Construct the curves by plotting the peak area ratio (analyte/internal standard) against concentration. c. Quantify the metabolite concentrations in the patient samples by interpolating their peak area ratios from the calibration curve.

Protocol: Measurement of Thiopurine S-Methyltransferase (TPMT) Activity

This protocol describes a common method for determining TPMT enzyme activity in red blood cells, which serves as a proxy for systemic TPMT status. The assay measures the rate of conversion of 6-MP to 6-MMP.

1. Reagents and Materials: a. Red blood cell lysate (prepared as in 6.1a-c). b. Substrate solution: 6-mercaptopurine (6-MP). c. Co-factor solution: S-adenosyl-L-methionine (SAM), the methyl group donor. d. Reaction buffer (e.g., phosphate buffer with DTT). e. Stopping reagent (e.g., perchloric acid). f. HPLC system for quantification of the product, 6-MMP.

2. Enzyme Reaction: a. Pre-incubate a known amount of RBC lysate protein with the reaction buffer at 37°C. b. Initiate the reaction by adding the substrate (6-MP) and co-factor (SAM) solutions. c. Incubate the mixture at 37°C for a defined period (e.g., 60 minutes). d. Terminate the reaction by adding the stopping reagent (perchloric acid). e. Centrifuge to remove precipitated proteins.

3. Quantification of Product (6-MMP): a. Analyze the supernatant from step 2d using an established HPLC method (similar to the one described in section 6.1) to quantify the amount of 6-MMP produced.

4. Calculation of Activity: a. Calculate the amount of 6-MMP produced per unit of time per unit of hemoglobin or protein in the lysate. b. Express the TPMT activity in units such as pmol of 6-MMP / 10⁸ RBCs / hour or U/mL.

Caption: Experimental workflow for the measurement of TPMT enzyme activity in RBCs.

References

azathioprine mechanism of action in T-lymphocytes

An In-depth Technical Guide on the Core Mechanism of Action of Azathioprine in T-Lymphocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a cornerstone of immunosuppressive therapy for decades, exerts its profound effects on the immune system primarily through its intricate modulation of T-lymphocyte function. While historically recognized for its role as an inhibitor of purine synthesis, contemporary research has unveiled a more nuanced and specific mechanism centered on the induction of T-cell apoptosis via the inhibition of the small GTPase, Rac1. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's action on T-lymphocytes, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound is a prodrug that undergoes a complex metabolic conversion to its active metabolites, primarily 6-thioguanine nucleotides (6-TGNs).[1] These metabolites are the key effectors of its immunosuppressive and anti-inflammatory properties. The therapeutic efficacy of this compound in autoimmune diseases and organ transplantation is largely attributed to its ability to curtail T-lymphocyte proliferation and induce their apoptosis.[2] This document will dissect the dual mechanisms of action: the classical inhibition of de novo purine synthesis and the more recently elucidated pathway of CD28-costimulation-dependent Rac1 inhibition leading to apoptosis.

Metabolic Activation of this compound

Upon administration, this compound is non-enzymatically converted to 6-mercaptopurine (6-MP).[3] Subsequently, 6-MP is metabolized through a series of enzymatic steps into various active and inactive metabolites. The key active metabolites responsible for its effects on T-lymphocytes are the 6-thioguanine nucleotides (6-TGNs), including 6-thioinosinic acid (TIMP), 6-thioguanosine monophosphate (6-TGMP), 6-thioguanosine diphosphate (6-TGDP), and 6-thioguanosine triphosphate (6-Thio-GTP). The therapeutic and toxic effects of this compound are closely linked to the intracellular concentrations of these 6-TGNs.

Core Mechanisms of Action in T-Lymphocytes

Inhibition of De Novo Purine Synthesis

The foundational mechanism of this compound's action is the inhibition of de novo purine synthesis. The active metabolite, 6-thioinosinic acid (TIMP), inhibits several key enzymes in this pathway, including phosphoribosyl pyrophosphate amidotransferase. This enzymatic blockade leads to a depletion of the intracellular pool of guanine and adenine nucleotides, which are essential for DNA and RNA synthesis. T-lymphocytes are particularly susceptible to this inhibition because they lack a robust salvage pathway for purine synthesis and are therefore highly dependent on the de novo pathway for their proliferation upon activation. By disrupting DNA replication, this compound effectively halts the clonal expansion of activated T-cells.

Induction of T-Lymphocyte Apoptosis via Rac1 Inhibition

A more specific and critical mechanism of this compound in T-lymphocytes involves the induction of apoptosis through the modulation of costimulatory signaling pathways. This pathway is initiated by the active metabolite 6-Thio-GTP.

Optimal activation and survival of T-lymphocytes require two signals: the primary signal through the T-cell receptor (TCR) and a costimulatory signal, prominently delivered through the CD28 receptor. Ligation of CD28 by its ligands on antigen-presenting cells (APCs) triggers intracellular signaling cascades that promote T-cell proliferation, cytokine production, and survival. A key downstream effector of CD28 signaling is the small GTPase, Rac1.

This compound's metabolite, 6-Thio-GTP, directly interferes with the CD28-mediated activation of Rac1. 6-Thio-GTP competes with endogenous GTP for binding to Rac1. While GTP binding activates Rac1, the binding of 6-Thio-GTP to Rac1 does not lead to its activation. This effectively converts the pro-survival costimulatory signal from CD28 into an apoptotic signal.

The inhibition of Rac1 activation by 6-Thio-GTP has several critical downstream consequences that culminate in apoptosis:

-

Suppression of NF-κB and MEK Activation: Activated Rac1 is known to be an upstream activator of the NF-κB and mitogen-activated protein kinase kinase (MEK) pathways. By inhibiting Rac1, this compound treatment leads to the suppression of these pathways.

-

Downregulation of Bcl-xL: Both the NF-κB and MEK pathways converge on the regulation of the anti-apoptotic protein Bcl-xL. The suppression of these pathways results in a significant downregulation of Bcl-xL expression in T-cells.

-

Induction of the Mitochondrial Apoptosis Pathway: The decrease in Bcl-xL, a key protector of mitochondrial integrity, leads to the activation of the intrinsic (mitochondrial) pathway of apoptosis. This is characterized by the activation of caspase-9, which in turn activates the executioner caspase, caspase-3, leading to the characteristic biochemical and morphological changes of apoptosis.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of this compound and its metabolites on T-lymphocytes.

Table 1: Effect of this compound and 6-Mercaptopurine on T-Cell Apoptosis

| Cell Type | Treatment | Concentration | Apoptosis (% Annexin V positive) | Reference |

| Human CD4+ T-cells (CD45RA+) | This compound | 0.1 µg/mL | ~25% | |

| 1 µg/mL | ~40% | |||

| 6-Mercaptopurine | 0.01 µg/mL | ~20% | ||

| 0.1 µg/mL | ~35% | |||

| Human CD4+ T-cells (CD45RO+) | This compound | 0.1 µg/mL | ~30% | |

| 1 µg/mL | ~50% | |||

| 6-Mercaptopurine | 0.01 µg/mL | ~25% | ||

| 0.1 µg/mL | ~45% |

Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound on T-Cell Proliferation

| Costimulatory Signal | This compound IC50 (ng/mL) | Reference |

| Anti-CD3 alone | ~10 | |

| Anti-CD3 + CD28 (CD80) | ~10 | |

| Anti-CD3 + CD2 (CD58) | ~10 | |

| Anti-CD3 + 4-1BB (4-1BBL) | ~10 | |

| Anti-CD3 + ICOS (ICOS-L) | ~10 | |

| Anti-CD3 + LFA-1 (CD54) | ~10 |

Table 3: Effect of this compound on Cytokine Production in T-Cells

| Cytokine | Condition | Effect of this compound | Reference |

| IFN-γ | aCD3/28 stimulated CD4+ T-cells from responder Crohn's disease patients | Significantly decreased production | |

| IL-10 | aCD3/28 stimulated CD4+ T-cells from Crohn's disease patients | No significant variation |

Detailed Experimental Protocols

Isolation of Primary Human CD4+ T-Lymphocytes

-

Source: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy volunteers or patients using Ficoll-Hypaque density gradient centrifugation.

-

Enrichment: CD4+ T-cells are purified from PBMCs by negative selection using a cocktail of antibodies against other cell surface markers (e.g., CD8, CD14, CD16, CD19, CD36, CD56) and magnetic beads. This method typically yields a purity of >95% CD4+ T-cells.

-

Subsets: Naive (CD45RA+) and memory (CD45RO+) CD4+ T-cell subsets can be further isolated using specific antibodies and magnetic cell sorting.

T-Cell Culture and Stimulation

-

Media: T-cells are cultured in complete RPMI 1640 medium supplemented with 10% fetal calf serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Stimulation: For activation, T-cells are stimulated with plate-bound anti-CD3 monoclonal antibody (e.g., 1 µg/mL) and soluble anti-CD28 monoclonal antibody (e.g., 1 µg/mL). Recombinant human IL-2 (e.g., 20 U/mL) is often added to promote proliferation.

-

Treatment: this compound or its metabolites (6-MP, 6-TG) are added to the culture medium at the desired concentrations at the time of stimulation.

T-Cell Proliferation Assay

-

Method: T-cell proliferation is commonly assessed by the incorporation of [3H]-thymidine.

-

Procedure: T-cells are cultured in 96-well plates under stimulating conditions with or without the drug for a defined period (e.g., 72 hours). [3H]-thymidine (1 µCi/well) is added for the final 16-18 hours of culture. Cells are then harvested onto glass fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter.

Apoptosis Detection by Annexin V/Propidium Iodide Staining

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membrane integrity (late apoptotic/necrotic cells).

-

Procedure:

-

Harvest T-cells after the desired treatment period.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

-

Rac1 Activation Assay

-

Principle: The activation state of Rac1 is determined by its binding to GTP. This assay utilizes a protein domain that specifically binds to the GTP-bound (active) form of Rac1.

-

Procedure:

-

Lyse the treated T-cells in a buffer that preserves GTP binding.

-

Incubate the cell lysates with a GST-fusion protein containing the p21-binding domain (PBD) of PAK1, which specifically binds to GTP-Rac1.

-

Precipitate the PBD-bound Rac1-GTP complex using glutathione-sepharose beads.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins and analyze for the presence of Rac1 by Western blotting using a Rac1-specific antibody.

-

Mandatory Visualizations

Signaling Pathways

Caption: Metabolic conversion of this compound to its active metabolites.

References

The Role of Azathioprine in Purine Synthesis Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azathioprine is a potent immunosuppressive agent widely utilized in organ transplantation and in the management of autoimmune diseases.[1][2] Its therapeutic efficacy is primarily attributed to its interference with the de novo pathway of purine synthesis, a critical process for the proliferation of rapidly dividing cells, particularly lymphocytes.[3][4][5] This technical guide provides an in-depth exploration of the core mechanisms by which this compound and its metabolites inhibit purine synthesis, complete with detailed experimental protocols, quantitative data, and pathway visualizations to support advanced research and drug development efforts.

Core Mechanism of Action: From Prodrug to Purine Synthesis Inhibitor

This compound is a prodrug that undergoes a complex metabolic conversion to exert its pharmacologic effects. Upon administration, it is converted to 6-mercaptopurine (6-MP), primarily through the action of glutathione S-transferases. 6-MP is then metabolized via three competing enzymatic pathways, with the anabolic pathway leading to the formation of the therapeutically active 6-thioguanine nucleotides (6-TGNs).

The key enzyme in this activation pathway is hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts 6-MP into thioinosinic acid (thioinosine monophosphate, TIMP). TIMP serves as a crucial intermediate and a potent inhibitor of several enzymes within the de novo purine synthesis pathway. Subsequently, TIMP is further metabolized to 6-thioguanine nucleotides (6-TGNs), which are the ultimate effectors of this compound's cytotoxic and immunosuppressive actions. These 6-TGNs, including 6-thioguanosine monophosphate (TGMP), diphosphate (TGDP), and triphosphate (TGTP), can be incorporated into DNA and RNA, leading to cytotoxicity. Furthermore, TIMP and 6-TGNs act as feedback inhibitors of key enzymes in the purine synthesis pathway.

Key Enzymatic Targets in Purine Synthesis Inhibition

The immunosuppressive effects of this compound are mediated through the inhibition of several key enzymes involved in de novo purine synthesis by its active metabolites:

-

Phosphoribosyl Pyrophosphate Amidotransferase (PRPP Amidotransferase): This enzyme catalyzes the first committed step of the de novo purine synthesis pathway. The ribonucleotide metabolite of 6-MP, thioinosinic acid (TIMP), is known to be an effective inhibitor of PRPP amidotransferase, thereby blocking the initial flux through the pathway.

-

Inosine Monophosphate Dehydrogenase (IMPDH): IMPDH is the rate-limiting enzyme in the de novo synthesis of guanine nucleotides, catalyzing the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). The active metabolites of this compound are known to inhibit IMPDH, leading to the depletion of guanine nucleotides.

-

Adenylosuccinate Synthetase (ADSS): This enzyme catalyzes the first of two steps leading to the synthesis of adenosine monophosphate (AMP) from IMP. Thioinosinic acid acts as an inhibitor of this enzyme, thus blocking the production of adenine nucleotides.

While the inhibitory actions of this compound's metabolites on these enzymes are well-established, specific IC50 and Ki values for the direct inhibition by thioinosinic acid and 6-thioguanine nucleotides are not consistently reported in publicly available literature. The overall effect is a significant reduction in the intracellular pool of purine nucleotides, which is particularly detrimental to rapidly proliferating cells like lymphocytes that rely heavily on the de novo pathway.

Quantitative Data on this compound's Effects

The following tables summarize the available quantitative data regarding the therapeutic monitoring of this compound metabolites and the impact of its active metabolites on intracellular nucleotide concentrations.

| Metabolite | Therapeutic Range (pmol/8 x 10⁸ RBCs) | Associated Outcome |

| 6-Thioguanine Nucleotides (6-TGNs) | 235 - 450 | Therapeutic efficacy in inflammatory bowel disease |

| 6-Methylmercaptopurine (6-MMP) | > 5700 | Increased risk of hepatotoxicity |

Table 1: Therapeutic Ranges of this compound Metabolites in Red Blood Cells. This table provides the generally accepted therapeutic windows for the major active (6-TGNs) and potentially toxic (6-MMP) metabolites of this compound as measured in red blood cells (RBCs).

| Cell Type | Treatment | ATP Levels | GTP Levels |

| Jurkat T cells | 6-mercaptopurine (50 µM) for 48h | Significantly reduced | Significantly reduced |

| L5178Y mouse lymphoma cells | 6-mercaptopurine (100 µM) for 13h | Reduced by ~30% | Reduced by ~60% |

Table 2: Effect of 6-Mercaptopurine on Intracellular Purine Nucleotide Levels. This table summarizes the observed changes in intracellular ATP and GTP concentrations in different cell lines following treatment with 6-mercaptopurine, the primary metabolite of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the effects of this compound on purine synthesis.

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Activity Assay

Principle: This spectrophotometric assay measures the conversion of hypoxanthine to inosine monophosphate (IMP) by HGPRT. The formation of IMP is coupled to the oxidation of IMP to xanthosine monophosphate (XMP) by IMP dehydrogenase (IMPDH), which is accompanied by the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH production is directly proportional to the HGPRT activity.

Materials:

-

Cell lysates (e.g., from red blood cells or lymphocytes)

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.4)

-

Hypoxanthine solution

-

5-Phosphoribosyl-1-pyrophosphate (PRPP) solution

-

Recombinant IMP dehydrogenase (IMPDH)

-

NAD+ solution

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare cell lysates by standard methods.

-

Prepare a master mix containing Reaction Buffer, hypoxanthine, PRPP, IMPDH, and NAD+ at their final desired concentrations.

-

Add the cell lysate to the wells of a 96-well plate.

-

Initiate the reaction by adding the master mix to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Monitor the increase in absorbance at 340 nm over time (e.g., every minute for 30 minutes).

-

Calculate the rate of NADH formation from the linear portion of the absorbance curve.

-

HGPRT activity is expressed as nmol of IMP formed per hour per mg of protein.

Quantification of Intracellular Thiopurine Metabolites by HPLC

Principle: This method allows for the simultaneous quantification of 6-thioguanine nucleotides (6-TGNs) and 6-methylmercaptopurine (6-MMP) in red blood cells (RBCs) using high-performance liquid chromatography (HPLC) with UV detection. The nucleotides are first hydrolyzed to their respective bases before analysis.

Materials:

-

Packed red blood cells (RBCs)

-

Perchloric acid (PCA)

-

Dithiothreitol (DTT)

-

HPLC system with a C18 reverse-phase column and a UV detector

-

Mobile phase: e.g., a mixture of methanol and an aqueous buffer

-

Standards for 6-thioguanine (6-TG) and 6-methylmercaptopurine (6-MMP)

Procedure:

-

Sample Preparation:

-

Lyse a known number of RBCs.

-

Add DTT to the lysate to prevent oxidation of the thiol groups.

-

Precipitate proteins by adding a cold solution of perchloric acid.

-

Centrifuge to pellet the protein precipitate.

-

-

Hydrolysis:

-

Transfer the supernatant to a new tube.

-

Hydrolyze the thiopurine nucleotides to their bases by heating at 100°C for a defined period (e.g., 60 minutes).

-

Cool the samples on ice.

-

-

HPLC Analysis:

-

Inject a defined volume of the hydrolyzed sample into the HPLC system.

-

Separate the metabolites on a C18 column using an appropriate mobile phase gradient.

-

Detect the eluted compounds using a UV detector at specific wavelengths for 6-TG and 6-MMP.

-

-

Quantification:

-

Generate a standard curve using known concentrations of 6-TG and 6-MMP standards.

-

Calculate the concentration of the metabolites in the samples by comparing their peak areas to the standard curve.

-

Express the results as pmol per 8 x 10⁸ RBCs.

-

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Caption: Metabolic pathway of this compound.

Caption: Inhibition of de novo purine synthesis by this compound metabolites.

Caption: General experimental workflow for assessing this compound's effects.

References

- 1. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Feedback inhibition and product complexes of recombinant mouse muscle adenylosuccinate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mercaptopurine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

The Dawn of Immunosuppression: Early Studies of Azathioprine in Organ Transplantation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of organ transplantation in the mid-20th century was hampered by the formidable challenge of the body's own immune system rejecting the foreign organ. The development of azathioprine, a synthetic purine analogue, marked a pivotal moment in overcoming this obstacle, ushering in the era of successful long-term organ transplantation. This technical guide delves into the seminal early studies of this compound, providing a comprehensive overview of its mechanism of action, experimental protocols, and the quantitative outcomes that laid the foundation for modern immunosuppressive therapy.

From Cancer Research to Transplant Pioneer

This compound's journey into transplantation began with the pioneering work of George Hitchings and Gertrude Elion at Burroughs Wellcome (now part of GlaxoSmithKline).[1][2] Their "rational drug design" approach, which focused on understanding the metabolic pathways of cells to create targeted therapies, led to the synthesis of 6-mercaptopurine (6-MP) as a treatment for leukemia.[1][3] Recognizing that 6-MP interfered with the rapidly dividing cells of the immune system, they developed this compound as a more stable pro-drug of 6-MP.[4] This modification allowed for more consistent and predictable immunosuppression, a critical factor for transplant recipients.

The transition of this compound from an experimental compound to a clinical game-changer was spearheaded by surgeon-scientists like Sir Roy Calne in the United Kingdom and Dr. Thomas E. Starzl in the United States. Their groundbreaking preclinical and clinical studies in the early 1960s demonstrated this compound's ability to prevent organ rejection, transforming kidney and later liver, heart, and pancreas transplantation from a high-risk experiment into a viable life-saving procedure.

Mechanism of Action: A Multi-pronged Attack on the Immune System

This compound exerts its immunosuppressive effects by interfering with the synthesis of purines, the essential building blocks of DNA and RNA. This disruption primarily targets rapidly proliferating cells, such as the T- and B-lymphocytes that drive the immune response against a transplanted organ.

The key steps in its mechanism of action are as follows:

-

Conversion to 6-Mercaptopurine (6-MP): After administration, this compound is non-enzymatically converted to its active form, 6-mercaptopurine (6-MP), primarily by glutathione in red blood cells and other tissues.

-

Metabolic Activation and Inactivation: 6-MP is then metabolized through three competing enzymatic pathways. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts 6-MP into its active metabolites, the 6-thioguanine nucleotides (6-TGNs). Concurrently, the enzymes xanthine oxidase and thiopurine S-methyltransferase (TPMT) metabolize 6-MP into inactive metabolites.

-

Inhibition of Purine Synthesis: The active 6-TGNs are incorporated into the DNA and RNA of proliferating lymphocytes, disrupting nucleic acid synthesis and leading to cell cycle arrest and apoptosis (programmed cell death).

-

Induction of T-Cell Apoptosis: this compound metabolites can also induce T-cell apoptosis by modulating the Rac1 signaling pathway, which is involved in T-cell activation.

This multi-faceted mechanism effectively dampens the adaptive immune response responsible for organ rejection.

Signaling Pathway of this compound

Caption: Metabolic pathway and immunosuppressive mechanism of this compound.

Early Experimental Protocols and Clinical Outcomes

The pioneering clinical trials of this compound in the 1960s established the fundamental principles of post-transplant immunosuppression. These early protocols, while rudimentary by today's standards, demonstrated a remarkable improvement in graft survival compared to previous attempts with total body irradiation or 6-MP alone.

Key Experimental Design Elements:

-

Patient Population: Primarily patients with end-stage renal disease receiving kidney transplants from living related or cadaveric donors.

-

Drug Administration: this compound was typically administered orally, with initial doses ranging from 3 to 5 mg/kg/day, starting at or shortly before the time of transplantation. Maintenance doses were then adjusted to 1 to 3 mg/kg/day based on clinical response and evidence of toxicity, particularly leukopenia.

-

Combination Therapy: A crucial innovation was the combination of this compound with corticosteroids (prednisone). Prednisone was often used to treat acute rejection episodes and later became a standard component of maintenance therapy. In some protocols, antilymphocyte globulin (ALG) was added as a "triple therapy" to further enhance immunosuppression, particularly in the immediate post-transplant period.

-

Monitoring: Patients were closely monitored for signs of organ rejection through clinical evaluation and laboratory tests of organ function (e.g., serum creatinine for kidney transplants). Hematological monitoring, especially white blood cell counts, was critical to manage the myelosuppressive side effects of this compound.

Experimental Workflow: Early Kidney Transplant Protocol

Caption: Generalized workflow of an early kidney transplant protocol using this compound.

Quantitative Data from Early Studies

The early clinical studies provided the first quantitative evidence of this compound's efficacy in preventing organ rejection. While detailed, large-scale randomized controlled trials were not the norm in that era, the reported outcomes were a dramatic improvement over previous results.

| Parameter | Finding | Reference |

| Initial Dosage | 3 to 5 mg/kg/day orally or IV, beginning at the time of transplant. | |

| Maintenance Dosage | 1 to 3 mg/kg/day orally or IV. | |

| One-Year Kidney Graft Survival (this compound and Prednisone) | Approximately 60% for cadaveric donor transplants. | |

| Early Clinical Trial Success (Starzl, 1963) | Seven of the first 10 kidney allograft recipients survived more than one year. | |

| Rejection Reversal | The combination of this compound and prednisone was effective in reversing rejection in most cases. |

Adverse Effects and Toxicity

A critical aspect of the early studies was the characterization of this compound's side effect profile. The primary dose-limiting toxicity was bone marrow suppression, leading to leukopenia, thrombocytopenia, and anemia. This necessitated careful monitoring of blood counts and dose adjustments. Other notable side effects included nausea, vomiting, and an increased risk of infections due to the immunosuppressed state. Long-term use was also associated with an increased risk of certain malignancies.

The Legacy of Early this compound Studies

The pioneering research on this compound in the 1960s fundamentally changed the landscape of medicine. It established the viability of chemical immunosuppression and paved the way for the routine clinical practice of organ transplantation. The combination of this compound and prednisone remained the cornerstone of immunosuppressive therapy for nearly two decades until the advent of more targeted agents like cyclosporine. The principles of combination therapy, dose titration based on efficacy and toxicity, and careful patient monitoring that were established in these early studies continue to be central to the management of transplant recipients today. While newer agents have largely replaced this compound in frontline therapy, its historical significance and the lessons learned from its early clinical application are undeniable.

References

understanding the immunomodulatory properties of azathioprine

An In-depth Technical Guide to the Immunomodulatory Properties of Azathioprine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (AZA) is a potent immunosuppressive agent that has been a cornerstone in clinical practice for over five decades. Initially developed as a prodrug of 6-mercaptopurine (6-MP) with an improved therapeutic index, it has found extensive application in preventing organ transplant rejection and managing a wide spectrum of autoimmune and inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease (IBD), and systemic lupus erythematosus.[1][2] AZA functions as a purine analog antimetabolite, and its immunomodulatory effects are primarily mediated by its active metabolites, which interfere with nucleic acid synthesis and induce apoptosis in rapidly proliferating cells, particularly lymphocytes.[3][4][5] This guide provides a detailed technical overview of the core mechanisms of action, effects on various immune cell populations, and the experimental protocols used to elucidate these properties.

Core Mechanism of Action: Metabolism and Purine Synthesis Inhibition

The immunosuppressive activity of this compound is dependent on its conversion to active metabolites. This multi-step metabolic pathway is central to its therapeutic effect and its toxicity profile.

2.1 Metabolic Conversion

Upon administration, this compound is rapidly and non-enzymatically converted into 6-mercaptopurine (6-MP) by reacting with sulfhydryl-containing compounds such as glutathione. From 6-MP, the metabolic pathway branches into three main routes:

-

Catabolism by Xanthine Oxidase (XO): A significant portion of 6-MP is oxidized by XO to form the inactive metabolite 6-thiouric acid (6-TU), which is then excreted. Co-administration of XO inhibitors like allopurinol blocks this pathway, leading to a substantial increase in the levels of other 6-MP metabolites and necessitating a significant reduction in the this compound dose to avoid severe myelotoxicity.

-

Catabolism by Thiopurine S-methyltransferase (TPMT): 6-MP is methylated by TPMT to form 6-methylmercaptopurine (6-MMP), an inactive but potentially hepatotoxic metabolite. The activity of TPMT is subject to genetic polymorphism, with about 11% of the population having intermediate activity and 0.3% having low to absent activity, placing them at high risk for toxicity due to the shunting of 6-MP towards the active metabolite pathway.

-

Anabolism to Active Metabolites: The therapeutically important pathway involves the conversion of 6-MP by hypoxanthine-guanine phosphoribosyltransferase (HPRT) into thioinosine monophosphate (TIMP). TIMP is then further metabolized into the primary active metabolites, the 6-thioguanine nucleotides (6-TGNs) , which include 6-thioguanosine mono-, di-, and triphosphate (6-TGMP, 6-TGDP, 6-TGTP).

2.2 Inhibition of De Novo Purine Synthesis

The 6-TGNs are structurally analogous to endogenous purines (guanine) and exert their primary immunomodulatory effect by interfering with nucleic acid synthesis. They achieve this through two main mechanisms:

-

Incorporation into DNA and RNA: 6-Thioguanosine triphosphate (6-TGTP) is incorporated into DNA during replication, creating a fraudulent base that triggers cell cycle arrest and apoptosis. Its incorporation into RNA can also disrupt protein synthesis.

-

Inhibition of Purine Synthesis: The active metabolites inhibit several key enzymes in the de novo purine synthesis pathway, most notably amidophosphoribosyltransferase, the rate-limiting enzyme. This leads to a depletion of the guanine and adenine nucleotide pools necessary for DNA and RNA synthesis.

Because lymphocytes, particularly activated T and B cells, rely heavily on the de novo pathway for purine synthesis to support their rapid proliferation, they are disproportionately affected by this compound. This selective cytotoxicity against proliferating lymphocytes is the foundation of its immunosuppressive action.

Immunomodulatory Effects on Immune Cells

This compound modulates the function of several key immune cell populations, with its most profound effects observed on T and B lymphocytes.

3.1 T Lymphocytes

This compound's impact on T cells is multifaceted, involving the suppression of proliferation and the induction of apoptosis, particularly in activated cells.

-

Inhibition of T Cell Proliferation: By disrupting purine synthesis, this compound effectively halts the clonal expansion of T cells following antigen recognition. This is a critical step in preventing both cell-mediated and humoral immune responses. Studies have shown that this compound inhibits T-cell proliferation in response to mitogens like phytohaemagglutinin (PHA) and in mixed lymphocyte reactions (MLR).

-

Induction of T Cell Apoptosis: A more nuanced mechanism involves the induction of apoptosis in activated T cells. The metabolite 6-TGTP has been shown to bind to the small GTPase Rac1 . This binding occurs in T cells that have received a costimulatory signal through the CD28 receptor. Instead of activating Rac1, the 6-TGTP-Rac1 complex blocks downstream signaling pathways, including those involving mitogen-activated protein kinase (MAPK) and NF-κB. This suppression prevents the upregulation of anti-apoptotic proteins like Bcl-xL, ultimately converting a survival and proliferation signal into an apoptotic one. This mechanism selectively targets the most active, and often pathogenic, T cells.

3.2 B Lymphocytes

This compound also suppresses B lymphocyte function, although the effects can be dose-dependent. High doses of AZA decrease the numbers of both T and B cells, while smaller doses can lead to a more selective depletion of B cells. The drug inhibits the proliferation of B cells and subsequent antibody production, contributing to its efficacy in antibody-mediated autoimmune diseases. Studies in mice have shown that B-cell responses to T-cell-dependent antigens are highly sensitive to this compound, whereas responses to T-cell-independent antigens are more resistant.

3.3 Dendritic Cells (DCs)

Dendritic cells, as key antigen-presenting cells that link innate and adaptive immunity, are also targets of this compound. AZA has been shown to interfere with the maturation and function of DCs. Specifically, it can blunt the activation of DCs by bacterial lipopolysaccharides (LPS), leading to reduced production of pro-inflammatory cytokines like TNF-α and IL-23, and increased production of the anti-inflammatory cytokine IL-10. This modulation can shift the immune response from an immunogenic to a more tolerogenic state.

3.4 Regulatory T cells (Tregs)

Interestingly, some evidence suggests that this compound may selectively enrich the population of FOXP3+ regulatory T cells in inflamed tissues. In patients with IBD, AZA treatment was associated with a higher percentage of FOXP3+ T cells in the intestinal mucosa. This effect appeared to be due to a relative decrease in other CD4+ T cells rather than an increase in Tregs. In vitro studies showed that while AZA inhibits the proliferation of both Treg and non-Treg populations, the activation-induced expression of FOXP3 was less sensitive to the drug. This relative sparing of iTregs could be a significant mechanism for controlling intestinal inflammation.

Quantitative Effects of this compound

The following tables summarize quantitative data from various studies on the effects of this compound and its metabolites.

Table 1: In Vitro Effects of this compound on Lymphocyte Function

| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Lymphocyte Proliferation | Human Lymphocytes | 10 µg/mL | ~50% inhibition of PHA-induced stimulation | |

| Antibody Response | Mouse Spleen Cells | 0.01 µg/mL | 50% inhibition of T-cell dependent response | |

| Antibody Response | Mouse Spleen Cells | 0.1 µg/mL | 100% inhibition of T-cell dependent response | |

| Mixed Lymphocyte Reaction | Baboon Lymphocytes | 0.2 µ g/culture | Significant inhibition |

| Mixed Lymphocyte Reaction | Human Lymphocytes | 36 µM (~9.9 µg/mL) | Nearly complete inhibition | |

Table 2: Therapeutic and Toxic Metabolite Concentrations

| Metabolite | Therapeutic Range | Associated Outcome | Reference |

|---|---|---|---|

| 6-Thioguanine Nucleotides (6-TGN) | > 235-260 pmol / 8 x 10⁸ RBCs | Clinical remission in IBD |

| 6-Methylmercaptopurine (6-MMP) | < 5700 pmol / 8 x 10⁸ RBCs | Reduced risk of hepatotoxicity | |

Table 3: Effects of this compound on Cytokine Production

| Cytokine | Cell/Tissue Type | Treatment | Effect | Reference |

|---|---|---|---|---|

| IFN-γ | Human CD4+ T cells | 6-MP | Significantly suppressed production | |

| IL-4 | Human CD4+ T cells | 6-MP | Increased production | |

| IL-2, IL-13, TNF-α, IL-4, IL-5 | Human Nasal Polyp Explants | This compound / 6-MP | Significant decrease in mRNA expression | |

| IL-2, IL-13 | Human Nasal Polyp Explants | This compound / 6-MP | Significant decrease in protein levels (ELISA) | |

| IL-23 | Human Dendritic Cells | 6-MP | Significantly reduced production | |

| IL-10 | Human Dendritic Cells | 6-MP | Augmentation of production |

| IL-6, sIL-2R | Serum from RA patients | this compound (24 weeks) | No significant change in serum levels | |

Key Experimental Protocols

The immunomodulatory properties of this compound have been characterized using a variety of in vitro and ex vivo assays.

5.1 Protocol: Assessment of T-Cell Apoptosis via Flow Cytometry

This protocol is used to quantify the induction of apoptosis in T cells following treatment with this compound.

-